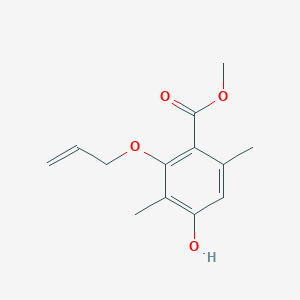![molecular formula C16H23NO3S B5060071 4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5060071.png)
4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine” is an organic compound containing functional groups such as ether, thioamide, and morpholine . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The morpholine ring provides a cyclic structure, while the isobutoxy and methoxy groups are likely to add further complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing similar functional groups are known to undergo a variety of chemical reactions. For example, ethers can participate in reactions such as cleavage and condensation, while thioamides can undergo reactions such as hydrolysis and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by factors such as its molecular structure, the presence of polar and nonpolar regions, and the specific functional groups it contains .Safety and Hazards
Propriétés
IUPAC Name |
[3-methoxy-4-(2-methylpropoxy)phenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-12(2)11-20-14-5-4-13(10-15(14)18-3)16(21)17-6-8-19-9-7-17/h4-5,10,12H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGCYCSFGOLBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[2-hydroxy-3-(isopropylamino)propyl]-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrochloride](/img/structure/B5059990.png)
![1'-(4-methoxy-3-methylbenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5059993.png)
![methyl 3-(4-cyanobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5059997.png)
![4-benzyl-8-tert-butyl-1-mercapto-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5059999.png)
![N-cyclohexyl-N'-[4-(2-pyridinyl)-1-piperazinyl]urea](/img/structure/B5060003.png)
![4-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5060031.png)
![5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060041.png)



![1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone](/img/structure/B5060067.png)

![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)